LUF5834

描述

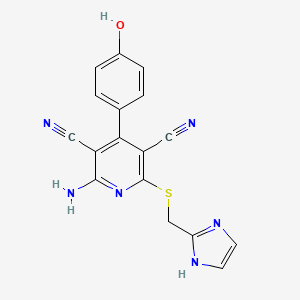

LUF 5834 是一种有效的腺苷 A2A 和 A2B 受体部分激动剂。它以其高亲和力和选择性而闻名,使其成为科学研究中的宝贵工具。 该化合物的分子量为 348.38,化学式为 C17H12N6OS .

准备方法

LUF 5834 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括在受控条件下使用各种试剂和催化剂来获得所需的产物。 工业生产方法可能涉及优化这些步骤以提高产率和纯度 .

化学反应分析

Key Steps:

-

Multicomponent Reaction :

Benzaldehyde (9), malononitrile, and thiourea undergo a one-pot reaction to form intermediate 10 , establishing the pyridine-3,5-dicarbonitrile scaffold. -

Imidazole Alkylation :

2-Bromomethylimidazole (7) is synthesized via reduction of 2-imidazolecarboxaldehyde with sodium borohydride, followed by hydrobromic acid treatment. This alkylating agent introduces the imidazolemethylthio group at position 6 of the pyridine core. -

Final Assembly :

Alkylation of intermediate 10 with 2-bromomethylimidazole (7) yields LUF5834. Purification via column chromatography ensures ≥98% purity .

Reaction Optimization and Derivatives

Modifications to the this compound scaffold highlight its reactivity and adaptability (Scheme 2) :

| Derivative | Core Modification | Synthetic Route | Key Reagents/Conditions | Yield |

|---|---|---|---|---|

| 3 | Pyrimidine | Cyclization of ketene dithioacetal 16 | Guanidine hydrochloride, KOtBu | 46% |

| 4 | Pyridine | Knoevenagel condensation | Acetophenone, malononitrile | 33% |

| 5 | Trihalogenated pyridine | Suzuki coupling, nucleophilic substitution | Pd(PPh₃)₄, tert-butylthiol | 33% |

-

Oxidation and Substitution : Intermediate thioethers are oxidized to sulfones (e.g., 18 ) using mCPBA, enabling subsequent nucleophilic substitution .

-

Deprotection : Trifluoroacetic acid (TFA) and HCl are used to remove tert-butyl groups, critical for introducing free thiols (24 , 30 ) .

Stability and Handling

-

Storage : this compound is stable at -20°C in lyophilized form but degrades under prolonged exposure to light or moisture .

-

Solubility : Soluble in DMSO (50 mM) and ethanol (10 mM), but precipitates in aqueous buffers without surfactants .

Kinetic and Binding Studies

Though primarily pharmacological, binding kinetics reveal insights into its chemical interactions:

-

Biphasic Dissociation : this compound exhibits biphasic dissociation (koff₁ = 0.16 min⁻¹, koff₂ = 0.01 min⁻¹) when displaced by CPA, indicating multiple binding conformations .

-

Cooperative Binding : Hill coefficients <1 (0.78 ± 0.02) suggest negative cooperativity or multiple binding sites in receptor assays .

Structural Insights from Mutagenesis

Mutagenesis data complement synthetic design (Table 1) :

| Mutation | ∆∆G (kcal/mol) | Impact on this compound |

|---|---|---|

| Phe168A | 4.32 | Loss of binding |

| Asn253A | 4.14 | Antagonism switch |

| Ser277A | -0.42 | Full agonism |

科学研究应用

High-Affinity Agonist Characterization

LUF5834 has been characterized as a high-affinity agonist for the hA1R, with a binding affinity (Ki) of approximately 3 nM. This characteristic allows researchers to utilize this compound in studies investigating the pharmacodynamics of adenosine receptors, particularly in understanding the mechanisms of action for both agonists and inverse agonists .

Radioligand Studies

As a radiolabeled compound ([3H]this compound), it serves as an effective tool in radioligand binding assays. These assays have demonstrated that this compound can label both coupled and uncoupled states of the hA1R, providing insights into receptor activation mechanisms and ligand efficacy . The biphasic binding kinetics observed with [3H]this compound suggest the presence of distinct binding sites, which is crucial for understanding receptor-ligand interactions .

Neurological Disorder Research

The adenosine A1 receptor is implicated in various neurological disorders, including cognitive deficits and neurodegenerative diseases. This compound's ability to selectively activate this receptor positions it as a potential therapeutic agent for studying treatments aimed at improving cognitive function or mitigating neurodegeneration .

Conformational Dynamics Studies

Recent studies using single-molecule fluorescence have shown that this compound modulates the conformational dynamics of the A2A receptor, providing a deeper understanding of how ligands influence receptor behavior at the molecular level. This application is particularly relevant for drug discovery efforts targeting neurological and cardiovascular conditions .

Data Tables

Below are data tables summarizing key findings related to this compound's applications:

Case Study 1: Inverse Agonist Efficacy

In a study examining inverse agonists at the hA1R, this compound was used to characterize the efficacy of various ligands. The results indicated that this compound could effectively displace known ligands, demonstrating its utility in pharmacological profiling .

Case Study 2: Therapeutic Targeting

Research involving this compound has highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease, where modulation of adenosine receptors may improve cognitive function. This application underscores the relevance of this compound in developing new treatment strategies .

作用机制

LUF 5834 通过与腺苷 A2A 和 A2B 受体结合发挥其作用,充当部分激动剂。这种结合激活受体,导致一系列细胞内信号通路。 所涉及的分子靶标和途径包括环腺苷一磷酸 (cAMP) 和蛋白激酶 A (PKA) 通路的激活 .

相似化合物的比较

LUF 5834 在对腺苷 A2A 和 A2B 受体的高亲和力和选择性方面是独一无二的。类似的化合物包括:

NECA (N-乙基羧酰胺腺苷): 一种非选择性腺苷受体激动剂。

CGS 21680: 一种选择性腺苷 A2A 受体激动剂。

IB-MECA (N6-(3-碘苄基)腺苷-5'-N-甲基尿酰胺): 一种选择性腺苷 A3 受体激动剂。

生物活性

LUF5834 is a novel non-ribose partial agonist primarily targeting adenosine receptors, specifically the human A1 and A2A receptors. Its unique structure and binding characteristics distinguish it from classical adenosine-derived agonists, making it a subject of significant research interest in pharmacology and drug design.

Structural Characteristics

This compound is characterized by its non-ribose moiety, allowing it to engage with adenosine receptors differently than traditional agonists. The compound has demonstrated high affinity for the human A1 receptor (hA1R) and the A2A receptor (hA2AR), with notable differences in binding dynamics and efficacy compared to ribose-containing ligands.

Affinity and Efficacy

Table 1: Affinity and Efficacy of this compound at Adenosine Receptors

| Receptor Type | EC50 (nM) | Emax (%) | Binding Model | Ki (nM) |

|---|---|---|---|---|

| hA1R | 3 | Partial | Monophasic | 3 |

| hA2AR | 16 | 41% | Operational | 7.49 ± 0.14 |

- EC50 : The concentration of this compound required to achieve half of its maximum effect.

- Emax : The maximum effect observed compared to a full agonist.

- Ki : The equilibrium dissociation constant indicating the affinity of this compound for the receptor.

This compound exhibits an EC50 of approximately 16 nM at the A2A receptor, demonstrating comparable potency to the classical agonist CGS21680, which has an EC50 of 21 nM. However, this compound achieves only about 41% of the maximum response elicited by CGS21680, indicating its partial agonistic nature .

This compound's mechanism involves distinct interactions with specific residues within the receptor binding pocket. Mutagenesis studies have shown that while certain residues critical for adenosine-derived agonists (like Phe168) are essential for this compound's activity, others (such as Thr88 and Ser277) do not affect its potency due to their interaction with ribose groups in classical ligands . This suggests that this compound utilizes a different binding pathway, potentially offering therapeutic advantages by selectively modulating receptor activity without fully activating it.

Case Studies and Experimental Findings

- Mutagenesis Studies : Research indicates that mutations in residues such as Asn253 minimally affect this compound's affinity but completely abolish its agonist activity. This highlights the compound's unique binding profile compared to traditional ligands .

- G Protein Activation : In experiments measuring G protein activation via [35S] GTPγS binding, this compound was confirmed as a partial agonist at hA1R, demonstrating its ability to activate signaling pathways without full receptor activation .

- Conformational Dynamics : Recent studies using fluorescence resonance energy transfer (FRET) techniques have shown that this compound can stabilize specific active states of the A2A receptor distinct from those stabilized by full agonists. This suggests a nuanced role in modulating receptor conformational dynamics .

属性

IUPAC Name |

2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKDLYFKPBXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125072 | |

| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333962-91-7 | |

| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333962-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-ylmethyl)thio]-3,5-pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。